molecular formula C10H14N6O3 B15139099 (2R,3R,5R)-2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol

(2R,3R,5R)-2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol

カタログ番号: B15139099
分子量: 266.26 g/mol
InChIキー: GVSGUDGNTHCZHI-PKJMTWSGSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This adenosine-derived compound features a 6-aminopurin-9-yl base linked to a modified oxolane (tetrahydrofuran) ring with an aminomethyl group at the 2-position. Its stereochemistry (2R,3R,5R) and functional groups influence solubility, receptor binding, and metabolic stability.

特性

分子式

C10H14N6O3

分子量

266.26 g/mol

IUPAC名

(2R,3R,5R)-2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C10H14N6O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,6+,7?,10-/m1/s1

InChIキー

GVSGUDGNTHCZHI-PKJMTWSGSA-N

異性体SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CN)O)O)N

正規SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)O)O)N

製品の起源

United States

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural differences among analogs lie in substitutions at the purine C6/C8 positions and oxolane modifications.

Compound (Example) Substituents (Purine/Oxolane) Molecular Weight Purity (%) Melting Point (°C) Solubility (LogS) Source Evidence
Target Compound C6: NH₂; Oxolane: 2-aminomethyl ~285 (estimated) - - - -
Adenosine () C6: NH₂; Oxolane: 2-hydroxymethyl 267.24 - 234–235 0.82
2-Chloroadenosine () C2: Cl; C6: NH₂ 301.69 - 220–222 (hydrate) -
TOP1 () C6: NH₂; Oxolane: 4-ethylcyclohexyl 466.54 - - -
Compound 7 () C6: N-ethylpropylamino 397.41 98.3 145 -
2-Fluoroadenosine () C2: F; C6: NH₂ 285.23 - - -

Key Observations :

  • Aminomethyl vs. Hydroxymethyl: The target compound’s 2-aminomethyl group may enhance solubility compared to adenosine’s hydroxymethyl (logS = 0.82) due to increased polarity .
  • Halogenation : 2-Chloro- and 2-fluoro-substituted analogs () show altered receptor binding; chlorine increases metabolic stability but may reduce solubility .
A. Adenosine Receptor Selectivity
  • K18 () : A3 receptor-selective antagonist with high binding affinity (IC₅₀ < 100 nM). Substitutions like cyclohexylmethylidene hydrazine enhance A3 specificity .
  • BnOCPA (): A1 receptor agonist with a benzyloxycyclopentyl group, showing analgesia without cardiorespiratory side effects. Stereochemistry and cyclopentyl substitutions drive selectivity .
  • 2-Chloroadenosine (): Broad receptor activity but lower selectivity due to C2 chlorine altering base stacking .

Target Compound’s Potential: The 6-aminopurinyl and aminomethyl groups may favor A2A or A3 receptor interactions, similar to HEMADO (), but require empirical validation .

B. Enzyme Inhibition (PRMT5)
  • TOP1 () : Strong PRMT5 inhibitor (Autodock score: −9.3 kcal/mol) due to hydrophobic 4-ethylcyclohexyl sulfanyl group enhancing active-site interactions .
  • 5′-Deoxy-5′-methylthioadenosine (3XV): Lower affinity (Autodock score: −6.6 kcal/mol), highlighting the importance of bulky substituents for inhibition .

Target Compound’s Potential: Lack of hydrophobic groups may limit PRMT5 affinity compared to TOP1, but the aminomethyl group could facilitate interactions with polar residues.

Q & A

Basic Research Questions

Q. What are the key structural determinants of (2R,3R,5R)-2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol that influence its interaction with adenosine receptors?

  • Answer : The compound’s activity is governed by its stereochemistry (2R,3R,5R configuration), the aminomethyl group at C2, and the diol groups at C3/C4, which mimic ribose in adenosine. The 6-aminopurin-9-yl base allows base-pairing or receptor binding similar to adenine. Computational docking studies and competitive binding assays (e.g., using radiolabeled adenosine) are recommended to map interactions with adenosine receptors .

Q. How can researchers confirm the stereochemical purity of this compound after synthesis?

  • Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) to separate enantiomers. Coupled with polarimetry or circular dichroism (CD) spectroscopy, this ensures enantiomeric excess >98%. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Advanced Research Questions

Q. What strategies optimize the synthesis of (2R,3R,5R)-2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol to minimize epimerization during glycosidic bond formation?

  • Answer : Employ Mitsunobu conditions (e.g., DIAD/Ph3P) for stereospecific coupling of the purine base to the oxolane ring. Use low-temperature (−20°C) reactions and anhydrous solvents to suppress base migration. Monitor intermediates via LC-MS and ¹H-NMR (e.g., tracking J-coupling constants for stereochemical integrity) .

Q. How does isotopic labeling (e.g., ¹³C/²H) at specific positions enhance mechanistic studies of this compound’s enzymatic processing?

  • Answer : Isotopic labeling at the oxolane C2 or purine C8 positions enables tracking metabolic fate via NMR or mass spectrometry. For example, ¹³C-labeling at C2 can elucidate phosphorylation kinetics by kinases using ¹³C-NMR, while ²H labeling at C8 aids in studying base-excision repair mechanisms .

Methodological Challenges & Data Interpretation

Q. How should researchers resolve discrepancies between computational predictions and experimental data for this compound’s conformation in solution?

  • Answer : Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) with explicit solvent models to predict low-energy conformers. Compare with experimental NOESY NMR data to validate hydrogen-bonding networks and torsional angles. Adjust force fields if deviations exceed 10% .

Q. What experimental designs are optimal for assessing this compound’s inhibition kinetics against adenosine deaminase (ADA)?

  • Answer : Use a stopped-flow spectrophotometer to monitor ADA activity via the decrease in absorbance at 265 nm (hypoxanthine formation). Vary inhibitor concentrations (0.1–10× Km) to calculate Ki values. Include a positive control (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine) and account for competitive vs. non-competitive inhibition via Lineweaver-Burk plots .

Data Contradiction Analysis

Q. How to address conflicting reports on this compound’s solubility in aqueous vs. lipid-rich media?

  • Answer : Conflicting solubility data may arise from aggregation or pH-dependent ionization. Characterize solubility using shake-flask method (pH 2–8) with HPLC quantification. For lipid-rich media, use Franz diffusion cells to assess partitioning into micelles or liposomes. Compare with logP predictions (e.g., XLogP3 ~1.5) .

Tables for Key Data

Property Method Typical Value Reference
Enantiomeric purityChiral HPLC (Chiralpak IA)>98% ee
Aqueous solubility (pH 7.4)Shake-flask/HPLC2.3 mg/mL
ADA inhibition (Ki)Stopped-flow spectrophotometry12.5 ± 1.8 µM
logP (XLogP3)Computational prediction1.5

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